molecular formula C10H17ClN2 B1285201 2-Methyl-N-(2-pyridinylmethyl)-2-propanamine hydrochloride CAS No. 1049712-99-3

2-Methyl-N-(2-pyridinylmethyl)-2-propanamine hydrochloride

Cat. No. B1285201
M. Wt: 200.71 g/mol
InChI Key: DEFTVSKLICNGIQ-UHFFFAOYSA-N
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Description

The compound "2-Methyl-N-(2-pyridinylmethyl)-2-propanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related pyridine derivatives and their synthesis, characterization, and potential biological activities. These compounds are structurally related to the compound and provide insights into the chemistry of pyridine-based ligands and their interactions with biological receptors or metals .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Similarly, the synthesis of a novel class of sigma receptor ligands, which are structurally related to the compound of interest, was achieved by manipulating the structure of high-affinity sigma receptor ligands . The synthesis of a tetradentate ligand from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation is another example of the synthetic strategies employed in the creation of pyridine-based compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their biological activity and interaction with other molecules. For example, the crystal structure of a cadmium complex of a tetradentate ligand derived from pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine revealed a distorted octahedral geometry around the cadmium atom, which is significant for understanding the ligand's coordination behavior . The crystal structure of another pyridine derivative, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, showed that each molecule is linked to neighboring molecules through hydrogen bonds, forming a supramolecular helical chain .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can lead to various transformations and functional rearrangements. For instance, the reaction of chlorinated pyrrolidin-2-ones with n-propylamine resulted in the formation of 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones, showcasing a functional rearrangement involving eliminations, substitutions, and double bond shifts . This highlights the potential for pyridine derivatives to undergo complex chemical reactions that can be harnessed for synthetic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the presence of functional groups. These properties are essential for their application in various fields, including pharmaceuticals. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involved the introduction of an aminomethyl moiety and a selective monodechlorination to afford the desired nicotinic acid, which is a key pharmaceutical intermediate . The properties of these compounds, such as solubility, stability, and reactivity, are critical for their effectiveness and usability in drug development.

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care and follow all safety precautions.

properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h4-7,12H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFTVSKLICNGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(2-pyridinylmethyl)amine hydrochloride

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